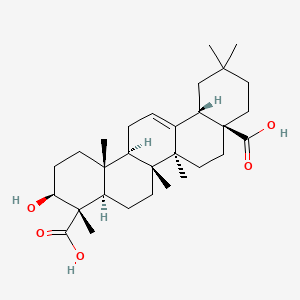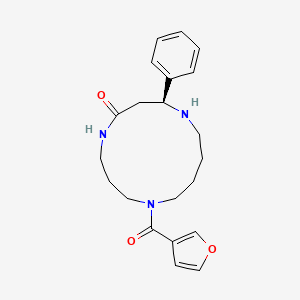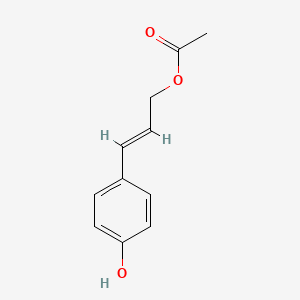
trans-Coumaryl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-coumaryl acetate is a phenylpropanoid that is trans-p-coumaryl alcohol in which the hydrogen from the allylic hydroxy group is replaced by an acetyl group. It is a phenylpropanoid, a member of phenols and an acetate ester. It derives from a trans-p-coumaryl alcohol.
Aplicaciones Científicas De Investigación
Phytotoxic and Antiphytopathogenic Properties
Antileishmanial Activity
Another study on Alpinia galanga identified trans-Coumaryl acetate as one of the compounds in its extracts. These extracts exhibited significant antileishmanial activity, indicating potential medicinal applications in treating Leishmaniasis, a disease caused by Leishmania parasites (Kaur & Singh, 2011).
Antioxidant Activities
Research on Malvastrum coromandelianum, a plant used in traditional medicine, revealed that trans-Coumaryl acetate derivatives have notable antioxidant activities. This points to its possible use in developing natural antioxidant agents (Devi & Kumar, 2018).
Phytoalexin Properties
A study on Cucurbita maxima (squash) identified trans-Coumaryl acetate as a phytoalexin, a substance produced by plants in response to fungal infection. This discovery suggests its role in plant defense mechanisms (Stange et al., 1999).
Role in Coumarin Derivatives Synthesis
trans-Coumaryl acetate is also relevant in synthetic chemistry, particularly in the formation of 8-azacoumarins, compounds with potential in drug discovery and other applications (Wang et al., 2017).
Inhibition of Xanthine Oxidase
Isolated from Alpinia galanga, trans-Coumaryl acetate demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications for diseases related to purine metabolism, such as gout (Noro et al., 1988).
Propiedades
Nombre del producto |
trans-Coumaryl acetate |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[(E)-3-(4-hydroxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h2-7,13H,8H2,1H3/b3-2+ |
Clave InChI |
UUEPXFWSBUIUAZ-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)OC/C=C/C1=CC=C(C=C1)O |
SMILES |
CC(=O)OCC=CC1=CC=C(C=C1)O |
SMILES canónico |
CC(=O)OCC=CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
![(4E)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1256444.png)

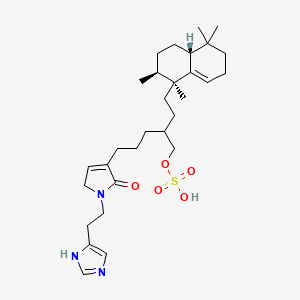

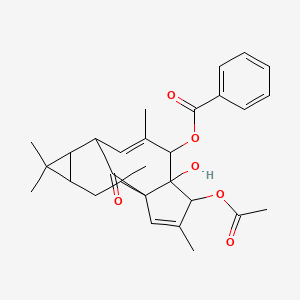
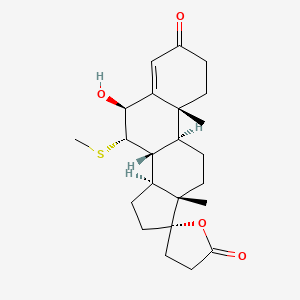
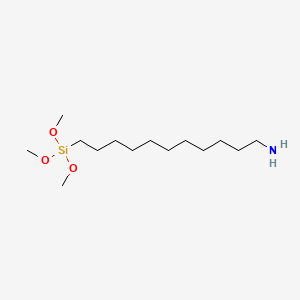
![5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile](/img/structure/B1256456.png)
![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)
